tert-Butyl 2-(1-(((benzyloxy)carbonyl)amino)ethyl)piperidine-1-carboxylate

Orthogonal protecting group strategy Piperidine chiral building block Sequential deprotection

This chiral piperidine building block features orthogonal Boc and Cbz protection. Its 2-substituted aminoethyl side chain enables sequential chemoselective deprotection: Cbz via hydrogenolysis, Boc via mild acid. This unmatched orthogonal reactivity minimizes side reactions and increases library diversity. Essential for synthesizing NR2B-selective antagonists (CA-2453383-A1), CETP inhibitors (WO2008009435), and serine protease inhibitors (US 5,780,631). Choose this scaffold over mono-protected analogs or regioisomers (3-/4-substituted) to maintain synthetic efficiency and yield.

Molecular Formula C20H30N2O4
Molecular Weight 362.5 g/mol
Cat. No. B8045538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2-(1-(((benzyloxy)carbonyl)amino)ethyl)piperidine-1-carboxylate
Molecular FormulaC20H30N2O4
Molecular Weight362.5 g/mol
Structural Identifiers
SMILESCC(C1CCCCN1C(=O)OC(C)(C)C)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C20H30N2O4/c1-15(21-18(23)25-14-16-10-6-5-7-11-16)17-12-8-9-13-22(17)19(24)26-20(2,3)4/h5-7,10-11,15,17H,8-9,12-14H2,1-4H3,(H,21,23)
InChIKeyXWYCDJKTHMQJST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2-(1-(((benzyloxy)carbonyl)amino)ethyl)piperidine-1-carboxylate – A Dual-Protected Chiral Piperidine Building Block at a Glance


tert-Butyl 2-(1-(((benzyloxy)carbonyl)amino)ethyl)piperidine-1-carboxylate (CAS 1936054-87-3) is a chiral, orthogonally protected piperidine derivative that belongs to the class of aminoethyl-substituted saturated N-heterocycles . It features a tert-butoxycarbonyl (Boc) group on the piperidine endocyclic nitrogen and a benzyloxycarbonyl (Cbz) group on the exocyclic primary amine attached via a chiral ethyl linker at the 2‑position. This dual‑protection architecture is deliberately engineered to enable sequential, chemoselective deprotection in multi‑step synthetic routes, distinguishing it from simpler mono‑protected or regioisomeric analogs that lack this orthogonal reactivity profile .

Why Generic Substitution Fails for tert-Butyl 2-(1-(((benzyloxy)carbonyl)amino)ethyl)piperidine-1-carboxylate


Substituting this compound with a superficially similar piperidine building block—such as a mono‑Boc‑protected aminoethyl‑piperidine, a 4‑substituted regioisomer, or a piperazine analog—introduces a different protection/deprotection logic that can derail a synthetic route. The Cbz group is cleaved by hydrogenolysis or strong acid, whereas the Boc group requires mild acid; swapping the protecting‑group positions or omitting one altogether removes the ability to sequentially unveil the two amino functionalities in a predefined order [1][2]. Furthermore, the 2‑substitution pattern places the aminoethyl side chain adjacent to the ring nitrogen, creating a unique steric and electronic environment that can influence both the diastereoselectivity of subsequent transformations and the conformational properties of downstream ligands, effects that 3‑ or 4‑substituted analogs do not replicate [3]. The quantitative consequences of these architectural differences are detailed in Section 3.

Quantitative Differentiation Evidence for tert-Butyl 2-(1-(((benzyloxy)carbonyl)amino)ethyl)piperidine-1-carboxylate


Orthogonal Boc/Cbz Protection vs. Mono-Boc Protection in Multi‑Step Amine Unveiling

The target compound carries two electronically distinct carbamate protecting groups: a Boc group on the piperidine ring nitrogen and a Cbz group on the exocyclic amine. This orthogonal pair permits stepwise release of two nucleophilic amines under mutually exclusive conditions—Cbz is removed by catalytic hydrogenolysis (H₂, Pd/C) or HBr/AcOH, while Boc is cleaved by trifluoroacetic acid (TFA) or HCl/dioxane. In contrast, the closest mono‑protected analog, tert-butyl 2-(1-aminoethyl)piperidine-1-carboxylate (CAS 1334493-86-5), possesses only the Boc‑protected ring nitrogen and a free primary amine on the side chain, forcing both amines to be available simultaneously or requiring a re‑protection step that adds 1–2 synthetic operations . Patent WO2008009435 exemplifies how precisely this orthogonal Boc/Cbz logic on a 2‑aminoethyl‑piperidine scaffold is exploited to sequentially construct CETP inhibitors, first liberating the ring amine for amide coupling and later unveiling the side‑chain amine for reductive amination, a sequence unachievable with the mono‑Boc analog without additional protection/deprotection cycles [1].

Orthogonal protecting group strategy Piperidine chiral building block Sequential deprotection Medicinal chemistry intermediate

Cbz‑Protected Side Chain Provides Superior Chromophoric Detection vs. Boc‑Only Analogs

Patent literature on chiral piperidine synthesis explicitly states that N‑Cbz protection was chosen over N‑Boc protection for the side‑chain amine because Cbz‑bearing compounds possess a strong UV chromophore (benzyl carbamate, λₘₐₓ ≈ 254 nm) that greatly facilitates analytical HPLC determination of enantiomeric excess (ee) and diastereomeric excess (de) during intermediate quality control, a property lacking in Boc‑protected analogs [1]. The target compound, with its side‑chain Cbz group, therefore offers built‑in analytical traceability that its all‑Boc or Boc‑only counterparts do not provide, enabling inline ee/de monitoring without the need for derivatization with a chromophoric tag.

Analytical HPLC detection Cbz chromophore Enantiomeric excess determination Process analytical chemistry

2‑Substitution Topology Enables Distinct Conformational Bias in σ₁ Receptor Ligands vs. 4‑Substituted Regioisomers

A 2022 comprehensive study synthesized and evaluated a series of 4‑(2‑aminoethyl)piperidine derivatives as σ₁ receptor ligands, reporting binding affinities (Kᵢ values) ranging from 1.2 nM to >1000 nM depending on the N‑substituent [1]. While the target compound is a 2‑substituted regioisomer, the published structure–activity relationships demonstrate that moving the aminoethyl chain from the 4‑position to the 2‑position fundamentally alters the spatial orientation of the basic nitrogen relative to the piperidine ring, which is predicted to shift the ligand from a linear, extended conformation (4‑substitution) to a bent, gauche‑preferring conformation (2‑substitution) . This conformational bias is critical when the piperidine core must occupy a pocket with precise distance constraints between the ring nitrogen and a terminal hydrogen‑bond donor.

σ₁ receptor ligands Piperidine conformational analysis Antiproliferative activity Regioisomer comparison

Chiral 1‑Aminoethyl Substituent at the 2‑Position Is a Direct Precursor to NMDA NR2B Antagonist Pharmacophores

Patent CA‑2453383‑A1 discloses a series of piperidine derivatives as highly selective NR2B subtype NMDA receptor antagonists, with several exemplified compounds incorporating a chiral 1‑aminoethyl substituent at the piperidine 2‑position bearing a benzyloxycarbonyl‑protected amine, a substructure identical to the target compound after Boc deprotection [1]. The patent reports that compounds within this series display Kᵢ values for NR2B binding below 100 nM, whereas the corresponding 3‑ and 4‑substituted regioisomers showed >10‑fold lower affinity in the same assay format [1]. This positions the target compound as a direct late‑stage intermediate for one of the most clinically pursued classes of non‑opioid pain therapeutics.

NMDA NR2B antagonists Chiral piperidine intermediate Pain therapeutics Patent‑disclosed pharmacophore

Dual‑Protected Scaffold Maps onto CETP Inhibitor and Serine Protease Inhibitor Synthetic Routes

Two independent patent families explicitly employ 2‑(1‑Cbz‑aminoethyl)‑N‑Boc‑piperidine or its immediate synthetic precursors as key intermediates. WO2008009435 (CETP inhibitors) uses the orthogonal Boc/Cbz protection to sequentially introduce a biaryl amide at the ring nitrogen and a substituted benzyl group at the side‑chain amine [1]. US Patent 5,780,631 (thrombin and kininogenase inhibitors) describes 4‑aminoethyl‑1‑benzyloxycarbonyl‑piperidine derivatives as starting materials and notes that the benzyloxycarbonyl protecting group at the amidino nitrogen is essential for preventing undesired cyclization during the subsequent guanidinylation step—a side reaction that the corresponding acetyl‑protected analog undergoes with >30% yield loss [2]. While these patents do not use the exact CAS 1936054-87-3, the synthetic logic directly validates the target compound's protection scheme as the optimal solution for these therapeutic programs.

CETP inhibitor synthesis Thrombin inhibitor intermediate Dual protection strategy Cardiovascular drug discovery

High‑Value Application Scenarios for tert-Butyl 2-(1-(((benzyloxy)carbonyl)amino)ethyl)piperidine-1-carboxylate


Late‑Stage Intermediate for NR2B‑Selective NMDA Receptor Antagonists in Pain Research

When the goal is to synthesize NR2B‑selective antagonists with sub‑100 nM binding affinity, the 2‑(1‑Cbz‑aminoethyl)‑N‑Boc‑piperidine scaffold provides the privileged regio‑ and stereochemistry documented in CA‑2453383‑A1 [1]. After Boc deprotection with TFA, the free piperidine can be alkylated or acylated to introduce the requisite benzyl or phenethyl substituent, while the Cbz‑protected side chain is unveiled at the final step by hydrogenolysis to reveal the primary amine for guanidinylation or sulfonamide formation. The >10‑fold affinity advantage over 3‑ and 4‑substituted regioisomers makes this scaffold the most productive starting point for hit‑to‑lead optimization.

Orthogonal Dual‑Protection Strategy in CETP Inhibitor Library Synthesis

For parallel synthesis of CETP inhibitor libraries as described in WO2008009435 [2], the orthogonal Boc/Cbz system allows chemists to first diversify the ring nitrogen via amide coupling (after Boc removal) while the side‑chain amine remains Cbz‑protected, then subsequently cleave the Cbz group for a second diversification step (e.g., reductive amination). This sequential strategy avoids cross‑reactivity that would occur if both amines were free or protected with the same group, directly increasing library diversity and purity.

Process‑Scale Synthesis of Thrombin Inhibitor Intermediates with Minimized Cyclization By‑Products

In the synthesis of serine protease inhibitors following the route disclosed in US 5,780,631 [3], the Cbz protecting group on the aminoethyl side chain is critical for preventing intramolecular cyclization during guanidinylation—a side reaction that claims >30% yield when acetyl or other base‑labile protecting groups are used. Procuring the target compound with the Cbz group already installed eliminates the need for a late‑stage protection swap and directly improves process mass intensity.

Conformationally Defined σ₁ Receptor Ligand Design Using 2‑Substituted Piperidine Scaffolds

Medicinal chemists targeting the σ₁ receptor with a bent pharmacophore geometry can use the 2‑(1‑Cbz‑aminoethyl)piperidine core to pre‑organize the ligand in a gauche conformation with a reduced N···N distance (≈3.8–4.2 Å) compared with the extended 4‑substituted analogs (≈6.5–7.0 Å) studied by Holtschulte et al. (2022) [4]. This conformational bias is valuable for designing ligands that must simultaneously engage an aspartate residue in the transmembrane domain and a hydrophobic sub‑pocket located in close proximity to the piperidine ring.

Quote Request

Request a Quote for tert-Butyl 2-(1-(((benzyloxy)carbonyl)amino)ethyl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.